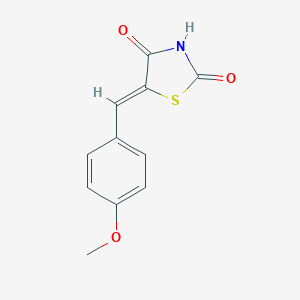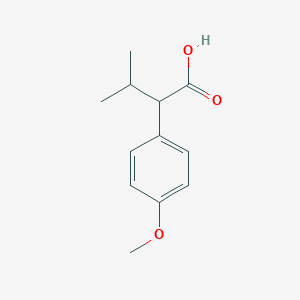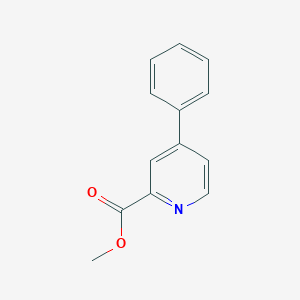
Methyl 4-phenylpyridine-2-carboxylate
Overview
Description
Methyl 4-phenylpyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a phenyl group at the 4-position and a methyl ester group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity .
Biochemical Pathways
Related compounds have been associated with the inhibition of leishmania aethiopica clinical isolate and plasmodium berghei .
Result of Action
Related compounds have shown significant inhibition effects against plasmodium berghei .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 4-phenylpyridine-2-carboxylate are not fully understood yet. It is known that pyridine derivatives, to which this compound belongs, have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that MPP+, a closely related compound, acts by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that the reactions of 2-methylpyridines, a class of compounds to which this compound belongs, involve heterogeneous catalysis and/or a Ladenberg rearrangement .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that MPP+, a closely related compound, has long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. It is known that MPP+, a closely related compound, causes parkinsonism in primates by killing certain dopamine-producing neurons in the substantia nigra .
Metabolic Pathways
The metabolic pathways of this compound are not well-understood. It is known that pyruvate, a hub of various endogenous metabolic pathways, is used as a precursor for pyruvate-derived compounds such as acetoin, 2,3-butanediol (2,3-BD), butanol, butyrate, and L-alanine biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that MPP+, a closely related compound, is transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is known that MPP+, a closely related compound, interferes with oxidative phosphorylation in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenylpyridine-2-carboxylate typically involves the reaction of 4-phenylpyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-phenylpyridine-2-carboxylic acid+methanolcatalystMethyl 4-phenylpyridine-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 4-phenylpyridine-2-carboxylic acid.
Reduction: 4-phenylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-phenylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine-2-carboxylic acid: The parent acid of Methyl 4-phenylpyridine-2-carboxylate.
4-Phenylpyridine: Lacks the carboxylate group but shares the phenylpyridine core structure.
Methyl 2-phenylpyridine-4-carboxylate: An isomer with the ester group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to the parent acid, potentially enhancing its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
methyl 4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-9-11(7-8-14-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDMGUQHSRTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609074 | |
| Record name | Methyl 4-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18714-17-5 | |
| Record name | Methyl 4-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



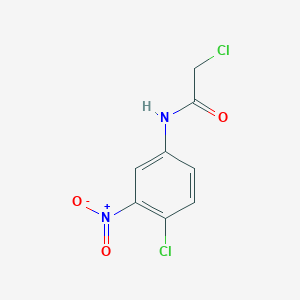

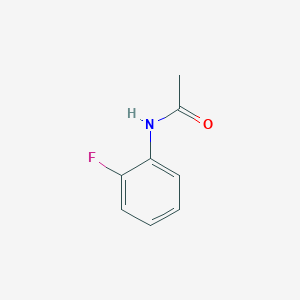
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)

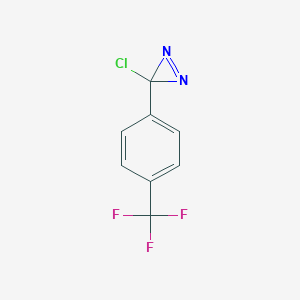
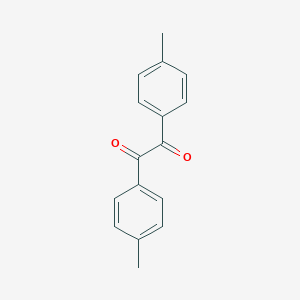


![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)

